5-(Azidomethyl)pyrrolidin-2-one
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Overview
Description
5-(Azidomethyl)pyrrolidin-2-one is a versatile compound with significant applications in organic synthesis. It is a derivative of pyrrolidin-2-one, a five-membered lactam, and features an azidomethyl group at the 5-position. This compound is known for its reactivity and utility as a precursor in various chemical reactions.
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions has been developed . This suggests that light conditions may play a role in the synthesis and potentially the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)pyrrolidin-2-one typically involves the introduction of an azidomethyl group to the pyrrolidin-2-one scaffold. One common method includes the reaction of pyrrolidin-2-one with azidomethyl reagents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the azidation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-(Azidomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
5-(Azidomethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications due to its reactivity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Pyrrolidin-2-one: The parent compound without the azidomethyl group.
Pyrrolidine-2,5-dione: Another derivative with different functional groups.
Azidomethyl derivatives: Compounds with azidomethyl groups on different scaffolds
Uniqueness: 5-(Azidomethyl)pyrrolidin-2-one is unique due to its specific functional group arrangement, which imparts distinct reactivity and applications. Its azidomethyl group allows for versatile chemical transformations, making it valuable in synthetic chemistry and research .
Properties
IUPAC Name |
5-(azidomethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-9-7-3-4-1-2-5(10)8-4/h4H,1-3H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVJCEIEHVAIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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